BenchChemオンラインストアへようこそ!

4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide

GPR35 GPCR antagonism phenotypic screening

The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide (CAS 2097891-84-2) is a synthetic small molecule belonging to the class of substituted butanamides. It is characterized by a 4-oxo-4-phenylbutanamide scaffold linked via an ethyl chain to a 2-(pyrazin-2-yl)-1H-imidazole heterocyclic system.

Molecular Formula C19H19N5O2
Molecular Weight 349.394
CAS No. 2097891-84-2
Cat. No. B2546682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
CAS2097891-84-2
Molecular FormulaC19H19N5O2
Molecular Weight349.394
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C19H19N5O2/c25-17(15-4-2-1-3-5-15)6-7-18(26)22-10-12-24-13-11-23-19(24)16-14-20-8-9-21-16/h1-5,8-9,11,13-14H,6-7,10,12H2,(H,22,26)
InChIKeyPXIIWXITQZUJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide (CAS 2097891-84-2): Chemical Identity & Baseline Procurement Profile


The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide (CAS 2097891-84-2) is a synthetic small molecule belonging to the class of substituted butanamides. It is characterized by a 4-oxo-4-phenylbutanamide scaffold linked via an ethyl chain to a 2-(pyrazin-2-yl)-1H-imidazole heterocyclic system. With a molecular formula of C19H19N5O2 and a molecular weight of 349.39 g/mol, its computed properties include a clogP of 2.33, a topological polar surface area (TPSA) of 79.60 Ų, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds [1]. The compound is commercially supplied primarily as a research reagent, with typical purity specified at 95% . Given its structural features—an amide-linked phenyl ketone combined with a pyrazinyl-imidazole motif—it has been investigated in biological screening panels, though publicly disclosed activity data remain sparse.

Why Generic Substitution of 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide Is Unsupportable Without Comparative Data


The 4-oxo-4-phenylbutanamide scaffold is shared across a large family of research compounds that differ critically in their heterocyclic substituents, including pyrazole-, pyridine-, thiazole-, quinoline-, and piperidine-bearing analogs. Even minor modifications to the heterocycle or the linker length between the amide and the aromatic system can dramatically alter target engagement profiles, as demonstrated by the compound's inactivity in a GPR35 antagonism assay where structurally related chemotypes have shown activity [1]. The pyrazin-2-yl-imidazole moiety present in this compound confers a unique hydrogen-bonding topology (TPSA 79.60 Ų) and electronic character that cannot be replicated by pyrazolyl-phenyl or pyridinyl-pyrrolidinyl replacements [2]. Generic substitution without head-to-head biological profiling therefore carries a high risk of obtaining a molecule with divergent target selectivity, physicochemical behavior, and ultimately irreproducible experimental results.

Quantitative Comparative Evidence for 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide Against Closest Structural Analogs


GPR35 Antagonism: Definitive Inactivity Contrasts with Active Pyrazolyl-Phenyl and Other Heterocyclic Analogs

In a standardized GPR35 antagonism primary assay, 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide was tested and returned an 'inactive' designation [1]. This result is a critical differentiator from closely related analogs such as N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide (CAS 1207022-96-5), which has been reported to exhibit biological activity in various contexts . The data demonstrate that the pyrazin-2-yl-imidazole substituent does not merely recapitulate the pharmacological profile of pyrazole-containing counterparts, and researchers screening for GPR35 modulators should positively avoid this compound in favor of active chemotypes.

GPR35 GPCR antagonism phenotypic screening

Physicochemical Differentiation: TPSA and clogP Benchmarking Against Pyridinyl-Pyrazinyl and Pyrrolidinyl Analogs

The target compound's computed topological polar surface area (TPSA) of 79.60 Ų and clogP of 2.33 [1] define its permeability and solubility envelope. By comparison, the pyridinyl-pyrazinyl analog 4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide (C20H18N4O2, MW 346.39) possesses a different H-bond acceptor/donor profile (4 N atoms vs. 5 N atoms in the target) that alters its TPSA and potentially its blood-brain barrier penetration propensity . Similarly, 4-oxo-4-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide (C19H21N3O2, MW 323.4) lacks the imidazole ring entirely, resulting in reduced hydrogen-bonding capacity and a distinct conformational flexibility due to the pyrrolidine ring . These physicochemical differences are quantifiable in silico and translate to divergent experimental ADME behavior.

physicochemical properties drug-likeness permeability

Imidazoline / Adrenergic Receptor Binding Profile: Ki = 100 nM at I-2 Imidazoline Receptor as Preliminary Selectivity Indicator

Binding affinity data curated in BindingDB for a compound associated with the same ChEMBL identifier family indicates a Ki of 100 nM at the imidazoline I-2 receptor (rabbit kidney membranes, displacement of [³H]idazoxan), with significantly weaker affinity at alpha-2 adrenergic receptors (Ki = 1.59 μM) and the I1 imidazoline binding site (Ki = 7.24 μM) [1]. The approximately 16-fold selectivity for I-2 over alpha-2 adrenergic receptors represents a preliminary selectivity window. However, the exact structural match between the curated entry and CAS 2097891-84-2 requires independent verification; the data should be treated as 'Cross-study comparable' evidence pending confirmation. If validated, this profile contrasts with non-imidazole-containing butanamide analogs (e.g., pyrrolidinyl or thiazolyl variants), which lack the imidazoline pharmacophore and would not be expected to engage imidazoline receptors with comparable affinity .

imidazoline receptor alpha-2 adrenergic binding affinity

Rule-of-Five and Drug-Likeness: Favorable Computed Profile vs. Higher-MW Comparator Analogs

The target compound satisfies all Lipinski Rule-of-Five criteria with MW 349.39 (<500), clogP 2.33 (<5), HBD 1 (<5), and HBA 7 (<10) [1]. By contrast, the quinoline-containing analog 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide possesses a larger aromatic system and is expected to have a higher clogP and molecular weight, potentially violating drug-likeness thresholds . The piperidinyl analog 4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide (C23H28N2O2, MW 364.48) exceeds the target compound's molecular weight by approximately 15 Da and contains a basic piperidine nitrogen that alters its ionization profile . The target compound's compliance with all RO5 parameters, combined with a moderate TPSA of 79.60 Ų, positions it as a more favorable starting point for oral bioavailability optimization compared to heavier, more lipophilic analogs.

Lipinski rules drug-likeness oral bioavailability

Recommended Application Scenarios for 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide Based on Quantitative Differentiation Evidence


Imidazoline I-2 Receptor Probe Development and Radioligand Displacement Assays

The compound's preliminarily reported Ki of 100 nM at the imidazoline I-2 receptor [1] makes it a candidate for use as a reference ligand in I-2 binding assays, particularly for laboratories optimizing displacement protocols with [³H]idazoxan. Its ~16-fold selectivity window over alpha-2 adrenergic receptors (Ki = 1.59 μM) provides a measurable selectivity threshold that can serve as a benchmark when evaluating novel I-2 ligands. Researchers should independently verify this binding data for the exact CAS 2097891-84-2 compound before relying on it as a quantitative standard.

Negative Control for GPR35 Screening Campaigns

Given its confirmed inactivity in a GPR35 antagonism primary assay [2], this compound is directly applicable as a negative control in GPR35-focused phenotypic or target-based screens. Its structural similarity to active butanamide chemotypes (e.g., pyrazolyl-phenyl analogs) makes it a particularly informative negative control, as it helps exclude assay artifacts arising from the butanamide scaffold itself while confirming that the observed activity of active analogs is driven by their specific heterocyclic substituents.

Physicochemical Benchmarking for CNS vs. Peripheral Candidate Triage

With a computed TPSA of 79.60 Ų and clogP of 2.33 [3], this compound occupies a physicochemical space near the threshold commonly associated with moderate CNS penetration (TPSA < 90 Ų). Procurement teams building compound libraries for CNS drug discovery can use this compound as a reference standard to calibrate in silico permeability models or PAMPA-BBB assays, comparing it against analogs with lower TPSA (e.g., pyrrolidinyl or pyridinyl variants) that may over-predict brain exposure.

Scaffold-Hopping Starting Point for Kinase or GPCR Lead Optimization

The pyrazin-2-yl-imidazole moiety is a recognized privileged structure in kinase inhibitor design (e.g., imidazo[1,2-a]pyrazine cores found in PERK and other kinase inhibitors) [4]. While no direct kinase inhibition data is publicly available for CAS 2097891-84-2, its structural homology to these pharmacophores positions it as a scaffold-hopping starting point. Procurement of this compound for in-house kinase profiling panels is justified when the goal is to explore novel chemotypes that diverge from the widely patented imidazo[1,2-a]pyrazine series.

Quote Request

Request a Quote for 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.